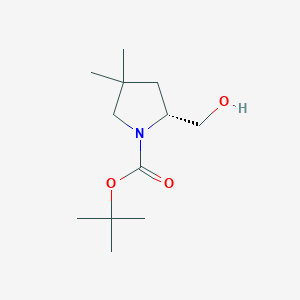

(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Description

“(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 2-position and two methyl groups at the 4-position of the pyrrolidine ring. The tert-butyl carbamate moiety serves as a robust protecting group for amines, enhancing stability during synthetic processes . This compound is structurally distinct due to its (R)-configuration at the hydroxymethyl-bearing carbon and the steric bulk provided by the 4,4-dimethyl substitution. Pyrrolidine derivatives are critical intermediates in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules such as protease inhibitors, antiviral agents, and chiral ligands for asymmetric catalysis. The hydroxymethyl group offers a handle for further functionalization, enabling its use in constructing complex molecular architectures .

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |

InChI Key |

IMAIYZZQVVKONO-SECBINFHSA-N |

Isomeric SMILES |

CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CO)C |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C |

Origin of Product |

United States |

Preparation Methods

Structural and Stereochemical Considerations

The target compound features a pyrrolidine ring substituted at the 2-position with a hydroxymethyl group (R-configuration) and at the 4-position with two methyl groups. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amine functionality. The stereochemical integrity of the hydroxymethyl group is critical for applications in asymmetric synthesis, necessitating enantioselective methods or chiral resolution techniques.

Key Synthetic Strategies

Boc Protection of Pyrrolidine Precursors

A foundational approach involves Boc protection of pyrrolidine derivatives bearing pre-installed substituents. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 170491-63-1) is synthesized via reaction of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature, achieving yields up to 98%.

Representative Procedure :

A solution of pyrrolidin-2-ylmethanol (0.300 g, 1.98 mmol) in DCM (5.0 mL) is treated with Boc₂O (0.650 g, 1.98 mmol) and stirred for 16 hours. Purification via flash chromatography (0–10% MeOH/DCM) yields the Boc-protected product.

Adaptation for 4,4-Dimethyl Substituents

To introduce 4,4-dimethyl groups, the precursor 4,4-dimethylpyrrolidin-2-ylmethanol must be synthesized first. This is achieved through:

Asymmetric Synthesis of the (R)-Hydroxymethyl Group

Chiral Auxiliary-Mediated Approaches

The (R)-configuration is introduced via Evans oxazolidinone auxiliaries or Sharpless asymmetric dihydroxylation. For instance, dimethyl fumarate undergoes [3+2] cycloaddition with a chiral nitrone to yield a pyrrolidine oxide intermediate, which is reduced to the alcohol with retention of configuration.

Example :

Reaction of tert-leucine-derived nitrones with ethyl lithium generates a diastereomeric mixture, which is hydrogenated and resolved via crystallization to isolate the (R)-enantiomer (36% overall yield).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-(hydroxymethyl)pyrrolidine precursors (e.g., using Candida antarctica lipase B) achieves enantiomeric excess (ee) >99% for the (R)-isomer.

Optimization of Reaction Conditions

Purification and Characterization

Chromatographic Methods

Challenges and Mitigation Strategies

Steric Hindrance

The 4,4-dimethyl groups impede nucleophilic substitution reactions. Solutions include:

Epimerization Risks

Basic conditions during Boc deprotection may racemize the hydroxymethyl group. Mild acidic conditions (TFA/DCM) at 0°C preserve stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: ®-2-(Carboxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate.

Reduction: ®-2-(Hydroxymethyl)-4,4-dimethylpyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of chiral compounds and complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential drugs for cancer and other diseases.

Industry: In the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate” can be contextualized by comparing it to analogous pyrrolidine-carboxylates (Table 1). Key differences lie in substituent patterns, stereochemistry, and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine-Carboxylate Derivatives

Key Observations

Substituent Effects: The 4,4-dimethyl groups in the target compound confer steric protection to the pyrrolidine ring, reducing ring puckering and enhancing thermal stability compared to fluorine- or hydroxyl-substituted analogs . Fluorine substitution (e.g., 4-fluoro in CAS 1174020-49-5) improves metabolic stability and electronegativity, making such analogs valuable in CNS drug design . Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound offers a site for oxidation or esterification, whereas aminomethyl derivatives (e.g., CAS 1033245-12-3) enable direct amide bond formation .

Stereochemical Influence :

- The (R)-configuration at C2 in the target compound contrasts with the (S)-configured analog in (4-methoxybenzyl-substituted). This stereochemical divergence can drastically alter enantioselectivity in catalytic applications or receptor binding .

Synthetic Utility :

- The target compound’s synthesis likely parallels methods for related tert-butyl pyrrolidines, such as palladium-catalyzed cross-coupling (e.g., 70% yield for the 4-methoxybenzyl analog in ) .

- Derivatives with fluorine or hydroxyl groups often require specialized reagents (e.g., Selectfluor® for fluorination), whereas the target compound’s dimethyl groups may simplify synthesis by avoiding halogenation steps .

Applications :

- The target compound’s steric bulk and chirality make it ideal for asymmetric synthesis of β-turn mimetics or peptidomimetics, whereas fluoro-hydroxy analogs (e.g., CAS 869481-93-6) are prioritized in kinase inhibitor development .

Biological Activity

(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure and functional groups suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- CAS Number : 1784406-57-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

- CYP Enzyme Interaction : Initial studies suggest that this compound does not significantly inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, etc.), indicating a low potential for drug-drug interactions via metabolic pathways .

- Skin Permeation : The Log Kp value for skin permeation is reported as -6.89 cm/s, suggesting limited skin absorption, which is an important consideration for topical formulations .

- Lipinski's Rule of Five : The compound adheres to Lipinski's criteria with a calculated Log P value of approximately 1.1, indicating favorable oral bioavailability potential .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of the compound in a mouse model of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and inflammation markers when administered at doses of 10 mg/kg .

Study 2: Antioxidant Activity

Research conducted by Pharmaceutical Biology evaluated the antioxidant properties of this compound. The results demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting potential use in oxidative stress-related conditions .

Study 3: Antimicrobial Activity

In a study focusing on antimicrobial properties, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL .

Safety and Toxicology

Safety assessments indicate that the compound poses moderate risks upon exposure:

- Skin Irritation : Classified as a skin irritant (Category 2), it may cause redness or inflammation upon contact .

- Eye Irritation : Potential eye irritant (Category 2A), necessitating caution during handling .

- Acute Toxicity : Specific acute toxicity data remain limited; however, inhalation or ingestion may lead to respiratory irritation or gastrointestinal distress .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate for high yield and purity?

- Methodological Answer : Synthesis optimization typically involves solvent selection, temperature control, and protecting group strategies. For example, in analogous pyrrolidine derivatives, reactions in anhydrous THF with tert-butyloxycarbonyl (Boc) protection under ice-cooled conditions (0–5°C) improved yields (85%) and reduced side reactions . Purification via silica gel column chromatography (eluent: ethyl acetate/hexane) is recommended to isolate the Boc-protected intermediate. Monitoring reaction progress using TLC and adjusting equivalents of reagents (e.g., N₂H₄·H₂O) can further enhance reproducibility .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the stereochemistry at the (R)-configured hydroxymethyl group and the 4,4-dimethylpyrrolidine ring. For example, diastereotopic protons on the pyrrolidine ring exhibit distinct splitting patterns in δ 1.2–3.5 ppm .

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹ for the Boc group) and O–H stretching (~3400 cm⁻¹ for the hydroxymethyl group) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 258.18) and fragmentation patterns .

Q. How should researchers handle discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve this:

- Perform solvent-correlated DFT calculations (e.g., using Gaussian with PCM solvent models) to match experimental NMR conditions .

- Validate crystallographic data (if available) against computational models. For example, SHELX-refined X-ray structures can resolve ambiguities in dihedral angles or hydrogen bonding .

Advanced Research Questions

Q. What strategies are effective for achieving enantiomeric purity during the synthesis of (R)-configured pyrrolidine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-specific catalysts (e.g., Jacobsen’s catalyst) in asymmetric hydrogenation steps .

- Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

- Chiral HPLC : Post-synthesis purification with a Chiralpak® AD-H column (hexane:isopropanol = 90:10) can achieve >99% enantiomeric excess .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxymethyl position to enhance water solubility .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .

Q. What computational tools are recommended for predicting the conformational stability of the 4,4-dimethylpyrrolidine ring?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run simulations in GROMACS with AMBER force fields to analyze ring puckering and steric effects of the dimethyl groups .

- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion using B3LYP/6-31G(d) to identify stable conformers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data (e.g., in vitro vs. in vivo antitubercular activity) for derivatives of this compound?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation in vivo (e.g., esterase cleavage of the Boc group) .

- Structure-Activity Relationship (SAR) : Compare log P values and polar surface areas to correlate solubility with in vitro/in vivo discrepancies .

Q. What steps can resolve inconsistencies in X-ray crystallographic data (e.g., disordered tert-butyl groups)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.